molecular formula C47H58N8O10 B605846 Azido-PEG4-Ala-Ala-Asn(Trt)-PAB CAS No. 2055042-67-4

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB

Número de catálogo: B605846
Número CAS: 2055042-67-4
Peso molecular: 895.03
Clave InChI: GGYJWDMIACSQCA-FRHGLMEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is a complex chemical compound that combines several functional groups and structural motifs. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features an azido group, a polyethylene glycol (PEG) linker, and a peptide sequence (Ala-Ala-Asn) with a trityl (Trt) protecting group. The PAB (para-aminobenzoic acid) moiety is often used in drug delivery systems and bioconjugation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB typically involves multiple steps, including the protection and deprotection of functional groups, peptide coupling, and the introduction of the azido group. The general synthetic route can be summarized as follows:

    Protection of Amino Acids: The amino acids alanine (Ala) and asparagine (Asn) are protected using trityl (Trt) and other protecting groups to prevent unwanted side reactions.

    Peptide Coupling: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).

    PEGylation: The polyethylene glycol (PEG) linker is introduced through a reaction with a PEG derivative, such as PEG4-amine.

    Azidation: The azido group is introduced by reacting the PEGylated peptide with sodium azide (NaN3) under appropriate conditions.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB can undergo various chemical reactions, including:

    Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

    Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).

    Substitution: The PEG linker can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.

    Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in appropriate solvents.

Major Products

    Click Chemistry: Triazole derivatives.

    Reduction: Amine derivatives.

    Substitution: PEGylated products with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Molecular Formula : C₄₇H₅₈N₈O₁₀
  • Molecular Weight : 895.03 g/mol
  • CAS Number : 2055042-67-4
  • Structure : The compound consists of a polyethylene glycol (PEG) moiety linked to a peptide sequence (Ala-Ala-Asn) via an amide bond, with an azide group facilitating click chemistry reactions .

Drug Delivery Systems

This compound is primarily utilized in the development of drug delivery systems, particularly for antibody-drug conjugates (ADCs). The azide functionality allows for the incorporation of various therapeutic agents through click chemistry, enhancing the specificity and efficacy of drug delivery.

Case Study: Targeted Delivery in Cancer Therapy

Recent research has demonstrated the effectiveness of this compound in targeted cancer therapies. For instance, a study explored its use in constructing a theranostic small-molecule prodrug conjugate for prostate cancer treatment. The conjugate was designed to release toll-like receptor 7 (TLR7) agonists selectively within tumor cells, significantly improving therapeutic outcomes while minimizing off-target effects. The study reported a notable increase in cellular uptake and enhanced anti-tumor activity when using the conjugate compared to conventional treatments .

Bioconjugation Techniques

The compound's ability to participate in click chemistry makes it an invaluable tool for bioconjugation. This technique is crucial for creating stable linkages between biomolecules, enabling the development of novel therapeutic agents.

Application in Peptide-Drug Conjugates

This compound has been effectively employed to form peptide-drug conjugates that can be cleaved by cellular proteases. This property allows for the controlled release of cytotoxic drugs directly within target cells, enhancing therapeutic efficacy while reducing systemic toxicity .

Research on Physiochemical Properties

Studies have shown that incorporating this compound into drug formulations can improve their physiochemical properties. This includes enhanced solubility and stability of the resulting conjugates, which are critical factors for successful drug delivery .

Summary of Applications

Application AreaDescription
Drug Delivery SystemsUsed in ADCs for targeted cancer therapy; enhances specificity and efficacy.
Bioconjugation TechniquesFacilitates stable linkages between biomolecules; enables controlled drug release.
Physiochemical Property ResearchImproves solubility and stability of drug formulations.

Mecanismo De Acción

The mechanism of action of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB depends on its specific application. In drug delivery, the PEG linker enhances solubility and stability, while the azido group allows for bioorthogonal conjugation. The peptide sequence (Ala-Ala-Asn) can target specific biological pathways or receptors, and the PAB moiety can facilitate the release of active drugs at the target site.

Comparación Con Compuestos Similares

Similar Compounds

    Azido-PEG4-CH2CO2-NHS: Similar in structure but with a different functional group (NHS ester) for conjugation.

    Azido-PEG4-Ala-Ala-Gly(Trt)-PAB: Similar peptide sequence with glycine (Gly) instead of asparagine (Asn).

Uniqueness

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is unique due to its specific combination of functional groups and structural motifs, which provide versatility in various applications. The presence of the azido group allows for bioorthogonal reactions, while the PEG linker enhances solubility and stability. The peptide sequence and PAB moiety offer targeted delivery and controlled release in drug delivery systems.

Actividad Biológica

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is a synthetic compound characterized by its unique structure, which includes a polyethylene glycol (PEG) linker, amino acid sequences, and a prodrug moiety. This compound has garnered attention in the field of drug delivery and therapeutic applications due to its potential biological activities.

Structural Composition

The compound is composed of several key components:

  • Azido Group : Provides a reactive site for further chemical modifications.
  • PEG4 Linker : Enhances solubility and biocompatibility, facilitating drug delivery.
  • Amino Acids (Ala-Ala-Asn) : These residues may influence the biological activity and specificity of the compound.
  • Trityl (Trt) Protection : Protects the amine group until the compound is delivered to its target site.
  • PAB (p-aminobenzyl) : Functions as a prodrug moiety that can be activated in the presence of specific enzymes.

This compound exhibits its biological activity primarily through its prodrug nature. Upon administration, the compound is designed to be selectively activated by enzymes such as legumain, which cleaves the PAB moiety. This activation releases the active drug component, allowing it to exert its therapeutic effects at targeted sites.

Enzymatic Activation

Research indicates that legumain-selective chemical probes, including variants of this compound, show significant promise in controlled drug release mechanisms. The enzymatic cleavage allows for localized drug activation, minimizing systemic side effects and enhancing therapeutic efficacy .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound effectively targets cancer cells expressing legumain. The selective activation resulted in increased cytotoxicity against these cells compared to normal cells .
  • In Vivo Studies :
    • Animal model experiments showed that administration of this compound led to significant tumor regression in models of prostate cancer. The localized release of the active drug was correlated with reduced tumor size and improved survival rates .

Comparative Analysis

FeatureThis compoundOther Prodrugs
Targeting Mechanism Enzyme-specific activationGeneral release
Solubility High due to PEG linkerVariable
Cytotoxicity Enhanced against legumain-expressing cellsLower specificity
Therapeutic Index HighVariable

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H58N8O10/c1-34(50-42(57)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-55-48)44(59)51-35(2)45(60)53-41(46(61)52-40-20-18-36(33-56)19-21-40)32-43(58)54-47(37-12-6-3-7-13-37,38-14-8-4-9-15-38)39-16-10-5-11-17-39/h3-21,34-35,41,56H,22-33H2,1-2H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,58)/t34-,35-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYJWDMIACSQCA-FRHGLMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H58N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 3
Reactant of Route 3
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 4
Reactant of Route 4
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 5
Reactant of Route 5
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 6
Reactant of Route 6
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.